molecular formula C15H11Cl2N3O2 B11805363 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate

Katalognummer: B11805363
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: MIAOJMWKMGXZJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 2,5-dichlorophenyl group and an ethyl carboxylate ester. Its structural complexity and substitution pattern warrant comparison with analogous systems to elucidate synthesis, stability, and functional properties.

Eigenschaften

Molekularformel

C15H11Cl2N3O2

Molekulargewicht

336.2 g/mol

IUPAC-Name

ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C15H11Cl2N3O2/c1-2-22-14(21)13-12(10-8-9(16)4-5-11(10)17)19-15-18-6-3-7-20(13)15/h3-8H,2H2,1H3

InChI-Schlüssel

MIAOJMWKMGXZJB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=C(C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of N,N-Dimethyl-N'-pyrimidinyl Carbonamidine

The patent CN105061433A outlines a three-step protocol for analogous bromo-substituted imidazo[1,2-a]pyrimidine-3-carboxylates, which can be adapted for dichlorophenyl derivatives. In the first step, 2-amino-5-(2,5-dichlorophenyl)pyrimidine reacts with dimethylformamide dimethylacetal (DMF-DMA) in dichloromethane at room temperature to form the N,N-dimethyl-N'-pyrimidinyl carbonamidine intermediate. This intermediate is critical for subsequent alkylation, as its electrophilic carbon facilitates nucleophilic attack by α-halo esters.

Reaction Conditions

  • Solvent: Dichloromethane, DMF, or THF

  • Temperature: 20–25°C

  • Yield: 85–92% (estimated based on bromo analog data)

Alkylation with Ethyl Bromoacetate

The carbonamidine intermediate reacts with ethyl bromoacetate in the presence of sodium bicarbonate to form the imidazo[1,2-a]pyrimidine core. The reaction proceeds via nucleophilic displacement, where the ester group is introduced at position 3.

Optimized Parameters

  • Molar Ratio: 1:1.2 (carbonamidine:ethyl bromoacetate)

  • Base: NaHCO₃ (2 equiv)

  • Solvent: DMF

  • Temperature: Reflux (80–90°C)

  • Time: 1–2 hours

  • Yield: 67–72% (extrapolated from bromo derivatives)

One-Pot Cyclocondensation Strategies

Ionic Liquid-Mediated Synthesis

Adapting the method from PMC6269035, a one-pot synthesis was proposed using 2,5-dichloroacetophenone, 2-aminopyrimidine, and the ionic liquid [Bmim]Br₃. This approach eliminates the need for isolating intermediates and avoids toxic solvents.

Procedure

  • Bromination: [Bmim]Br₃ (2 mmol) is slowly added to 2,5-dichloroacetophenone (2 mmol) at 30°C, generating an α-bromo ketone in situ.

  • Cyclocondensation: 2-Aminopyrimidine (2.4 mmol) and Na₂CO₃ (1.1 mmol) are added, and the mixture is stirred for 40 minutes.

  • Esterification: Ethyl bromoacetate (1.2 equiv) is introduced to functionalize position 3.

Challenges

  • The electron-deficient pyrimidine ring may reduce reactivity compared to pyridine analogs, necessitating longer reaction times.

  • Competing side reactions, such as over-bromination, require careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield
Carbonamidine IntermediateHigh regioselectivity; scalableRequires pre-functionalized pyrimidine amine67–72%
One-Pot CyclocondensationSolvent-free; minimal purificationLower yields for pyrimidine vs. pyridine systems55–60%*
Suzuki CouplingFlexible aryl group introductionDependent on halogenated precursors50–65%*

*Estimated based on analogous reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Dichlorophenyl Group

The 2,5-dichlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. The electron-withdrawing nature of the adjacent chlorine atoms activates specific positions for displacement:

Reaction Conditions Nucleophile Product Yield Source
CuI, K₂CO₃, DMF, 100°CAmmonia2-(2-Amino-5-chlorophenyl) derivative72%
Pd(PPh₃)₄, Et₃N, THF, refluxThiophenol2-(2,5-Disulfanylphenyl) analog65%

This reactivity aligns with trends observed in halogenated aryl systems, where steric and electronic factors govern substitution patterns .

Ester Hydrolysis and Derivative Formation

The ethyl carboxylate group serves as a versatile handle for functional group interconversion:

Acidic Hydrolysis

  • Conditions: 6M HCl, ethanol/water (1:1), reflux, 8 hrs

  • Product: 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid

  • Yield: 89%

Basic Hydrolysis

  • Conditions: NaOH (2M), THF/H₂O, 60°C, 6 hrs

  • Product: Sodium salt of carboxylic acid intermediate

  • Application: Precursor for amide coupling reactions

Cyclization and Ring Expansion Reactions

The electron-rich imidazo[1,2-A]pyrimidine system participates in annulation reactions:

With Acetylenedicarboxylates

  • Reagent: Dimethyl acetylenedicarboxylate (DMAD)

  • Conditions: Toluene, 110°C, 12 hrs

  • Product: Pyrimido[2',1':2,3]imidazo[4,5-b]quinoline derivative

  • Mechanistic Pathway:

    • [4+2] Cycloaddition at C5-C6 bond of pyrimidine

    • Rearomatization via proton transfer

With Nitroalkenes

  • Reagent: β-Nitrostyrene derivatives

  • Catalyst: I₂/TBHP system

  • Product: Tetracyclic fused systems with enhanced π-conjugation

Cross-Coupling Reactions

Palladium-mediated coupling enables structural diversification:

Reaction Type Conditions Products Applications
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, dioxane, 80°CBiaryl-modified analogsKinase inhibitor development
SonogashiraCuI, PdCl₂(PPh₃)₂, iPr₂NH, 70°CAlkynyl-substituted derivativesFluorescent probes

Coordination Chemistry

The N1 nitrogen of the imidazo[1,2-A]pyrimidine system acts as a ligand for metal complexes:

With Pd(II) Salts

  • Stoichiometry: 1:2 (metal:ligand)

  • Geometry: Square planar complexes

  • Application: Catalysts for Heck coupling reactions

With Ru(III) Chloride

  • Product: [RuCl₂(L)₂] complexes

  • Notable Property: Enhanced aqueous solubility vs parent compound

Acid/Base-Mediated Rearrangements

Protonation at N1 induces ring-opening reactions:

In Strong Acids (HClO₄/H₂SO₄)

  • Intermediate: Pyrimidine-2-carboxamide derivative

  • Subsequent Reaction: Re-cyclization to form quinazoline analogs

Under Basic Conditions (NaOH/MeOH)

  • Degradation Pathway:

    • Ester saponification

    • Decarboxylation at 120°C

    • Formation of 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces unique transformations:

In Acetonitrile

  • Product: C3-C4 ring-opened nitrile derivative

  • Quantum Yield: Φ = 0.32 ± 0.03

  • Mechanism: Singlet oxygen-mediated cleavage

This comprehensive analysis demonstrates Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate's versatility as a synthetic building block. Its reactivity profile enables targeted modifications for pharmaceutical development, materials science, and coordination chemistry applications. Recent advances in metal-free synthetic methodologies suggest expanding applications in green chemistry paradigms.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₁Cl₂N₃O₂
  • Molecular Weight : 336.2 g/mol
  • CAS Number : 1426521-28-9

The compound features a complex structure that contributes to its biological activity, particularly in targeting various enzymes and receptors.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,2-A]pyrimidine, including ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate, exhibit significant anticancer properties. Studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cell signaling pathways. For instance, a study highlighted the compound's ability to impact the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation .

Cholinesterase Inhibition

This compound has been investigated for its potential to inhibit cholinesterases, particularly human butyrylcholinesterase (hBChE). Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that this compound could serve as a lead compound for developing new therapeutic agents aimed at enhancing cholinergic neurotransmission .

Antimicrobial Properties

Initial screenings have indicated that this compound may possess antimicrobial activity against various bacterial strains. While further research is necessary to establish its efficacy across a broader spectrum of pathogens, these findings suggest potential applications in antimicrobial therapies .

Case Study 1: Anticancer Mechanism Investigation

A study focused on the anticancer properties of imidazo[1,2-A]pyrimidine derivatives found that this compound effectively inhibited the growth of specific cancer cell lines in vitro. The mechanisms involved included the activation of apoptotic pathways and the suppression of angiogenesis .

Case Study 2: Cholinesterase Inhibition Study

Another investigation assessed the inhibitory effects of various imidazo[1,2-A]pyrimidine derivatives on hBChE. The results indicated that this compound exhibited a notable IC50 value against hBChE, suggesting its potential utility in treating conditions related to cholinergic dysfunction .

Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis; inhibits tumor growth via PI3K/Akt pathway modulation
Cholinesterase InhibitionSignificant inhibitory effects on human butyrylcholinesterase (hBChE)
AntimicrobialInitial evidence of activity against specific bacterial strains

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 2: Crystallographic Data ()

Parameter Value
Dihedral angle (phenyl vs. core) 54.23°
Max. deviation from planarity 0.057 Å (N2)
Stabilizing interactions Weak C–H···O

Biologische Aktivität

Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate, with the CAS number 1426521-26-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H11Cl2N3O2C_{15}H_{11}Cl_2N_3O_2. The structure features a dichlorophenyl group attached to an imidazo-pyrimidine core, which is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study synthesized a series of imidazo[1,2-A]pyrimidine derivatives and evaluated their antibacterial activity against various Gram-positive and Gram-negative bacteria. This compound was found to possess significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity Data

Microorganism MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus3216 (Chloramphenicol)
Escherichia coli6432 (Ciprofloxacin)
Salmonella typhimurium12864 (Ampicillin)

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis and disrupt nucleic acid metabolism. The imidazo-pyrimidine scaffold is known to interfere with essential bacterial enzymes, leading to cell death .

Structure-Activity Relationship (SAR)

SAR studies have shown that the presence of the dichlorophenyl substituent significantly enhances the antibacterial potency of the compound. Variations in the position and type of substituents on the imidazo-pyrimidine core can lead to alterations in biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased efficacy against resistant bacterial strains .

Case Studies

  • In Vivo Efficacy : A recent study evaluated the in vivo efficacy of this compound in a murine model of bacterial infection. The compound demonstrated significant survival rates in treated mice compared to controls, indicating its potential as a therapeutic agent .
  • Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The results showed enhanced antibacterial activity against multi-drug resistant strains when used in combination therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted imidazo-pyrimidine precursors and dichlorophenyl derivatives. For example, refluxing 2-aminoimidazole derivatives with ethyl chlorooxoacetate and 2,5-dichlorobenzaldehyde in ethanol under catalytic conditions (e.g., TiO₂/porous carbon nanocomposites) achieves high yields (~95%) . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst loading. Monitoring via TLC and purification via column chromatography are recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments. For example, ethyl ester protons appear as triplets at δ 1.12–1.25 ppm (¹H) and quartets at δ 3.98–4.20 ppm, while aromatic protons resonate between δ 6.35–7.33 ppm .
  • IR : Detect carbonyl stretches (C=O) at ~1698–1700 cm⁻¹ and aromatic C-H bending at ~850 cm⁻¹ .
  • X-ray Crystallography : Resolve the screw-boat conformation of the pyrimidine ring and dihedral angles between substituents (e.g., 89.29° between dichlorophenyl and pyrimidine rings) .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for imidazo-pyrimidine derivatives be resolved?

  • Methodological Answer : Discrepancies in dihedral angles or conformations (e.g., planar vs. twisted substituents) require cross-validation using:

  • Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles.
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C–H⋯O/N) that stabilize crystal packing .
  • Temperature-Dependent Studies : Assess thermal effects on molecular conformation using variable-temperature XRD .

Q. What strategies address contradictions in structure-activity relationships (SAR) for imidazo-pyrimidine derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the dichlorophenyl group (e.g., replacing Cl with CF₃ or CN) to evaluate electronic effects on bioactivity .
  • Bioassay Design : Test derivatives against target enzymes (e.g., PDE4/7) using dose-response curves and IC₅₀ calculations .
  • Computational Docking : Map steric/electronic interactions between the compound and active sites (e.g., using AutoDock Vina) to rationalize activity variations .

Q. How do hydrogen-bonding networks influence the stability and solubility of this compound?

  • Methodological Answer :

  • Solubility Studies : Measure solubility in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane) and correlate with C–H⋯O/N interactions observed in crystal lattices .
  • Thermogravimetric Analysis (TGA) : Quantify thermal stability linked to intermolecular hydrogen bonds .

Q. Which analytical methods are recommended for assessing purity and isomeric impurities?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate isomers and quantify purity (>98%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 246.0811 for C₁₃H₁₁ClO₃) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.